N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-fluorophenyl)acetamide
Description
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-fluorophenyl)acetamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with methyl groups at positions 2 and 6. Its design aligns with strategies for optimizing small-molecule inhibitors, particularly in modulating electronic and steric properties through fluorine substitution .
Properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-11-3-8-15-20-12(2)17(18(24)22(15)10-11)21-16(23)9-13-4-6-14(19)7-5-13/h3-8,10H,9H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIVALBCNKUKHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)CC3=CC=C(C=C3)F)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-fluorophenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 299.33 g/mol
- CAS Number : 946257-30-3
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it affects the activity of kinases and other enzymes critical in signaling pathways associated with tumor growth.
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant properties, which can mitigate oxidative stress in cells, contributing to its potential therapeutic effects.
- Anti-inflammatory Effects : The compound may also play a role in modulating inflammatory responses by inhibiting pro-inflammatory cytokines.
Anticancer Activity
Research indicates that this compound shows promising anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 15.0 | Inhibition of PI3K/Akt signaling pathway |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest at G1 phase |
Case Studies
- In Vivo Models : In a study involving xenograft models of breast cancer, administration of the compound significantly reduced tumor volume compared to control groups. The mechanism was linked to the downregulation of the mTOR pathway, which is crucial for cell growth and proliferation.
- Synergistic Effects : Research has indicated that combining this compound with other chemotherapeutic agents enhances its efficacy. For example, when used alongside doxorubicin, there was a notable increase in apoptosis rates in resistant cancer cell lines.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicological effects is essential for evaluating the therapeutic viability of this compound:
- Absorption : The compound shows good oral bioavailability.
- Distribution : It has a moderate volume of distribution (Vd), indicating effective tissue penetration.
- Metabolism : Primarily metabolized by liver enzymes; however, specific metabolic pathways require further elucidation.
- Toxicity Profile : Acute toxicity studies indicate a favorable safety profile at therapeutic doses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrido[1,2-a]pyrimidinone Derivatives
- N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide (): This analog replaces the 4-fluorophenyl group with a meta-methylphenyl (m-tolyl) substituent. However, the absence of fluorine may reduce electronegative interactions in binding pockets .
N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide ():
Here, the acetamide is replaced with a benzamide group bearing an iodine atom. The iodine’s larger atomic radius and polarizability could enhance halogen bonding but may also increase molecular weight (419.222 g/mol) and reduce solubility compared to the fluorophenyl analog .
Imidazolidinone and Related Heterocycles ()
- Compound 17: N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl)acetamide This compound features a 2,5-dioxoimidazolidinone core instead of pyrido-pyrimidinone. The dual 4-fluorophenyl groups and furan substituent suggest a focus on biofilm inhibition, as implied by the article’s context.
Compound 18 : N-(4-fluorophenyl)-2-(1-(furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-3-yl)acetamide
This analog incorporates a fused benzoimidazole ring system, increasing aromaticity and molecular complexity. The furan and fluorophenyl groups may synergize in π-π stacking interactions, but the larger structure could hinder pharmacokinetic properties .
Benzothiazole-Based Analogs ()
- N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Replacing the pyrido-pyrimidinone core with benzothiazole shifts the electronic profile, as benzothiazoles are more π-deficient. The retained 4-fluorophenyl group highlights its role as a conserved pharmacophore. Such analogs may target different enzymes (e.g., kinase or protease inhibition) due to altered hydrogen-bonding capacity .
Substituent Effects and Structure-Activity Relationships (SAR)
Fluorine vs. Methyl vs. Iodo :
The 4-fluorophenyl group in the target compound balances electronegativity and lipophilicity, whereas methyl (m-tolyl) or iodine substituents prioritize hydrophobicity or halogen bonding, respectively. Fluorine’s small size and high electronegativity often enhance binding precision in enzyme active sites .Acetamide vs. Benzamide :
Acetamide derivatives (e.g., the target compound) offer flexibility and reduced steric hindrance compared to benzamides (e.g., the iodo analog in ). Benzamides may improve thermal stability but could limit conformational adaptability .
Physicochemical and Theoretical Property Comparison
Q & A
Q. Advanced :
- Core modifications : Introduce substituents at the 2- and 7-positions (methyl groups) to assess steric effects on target binding.
- Acetamide side chain : Replace the 4-fluorophenyl group with bioisosteres (e.g., 4-chlorophenyl or heteroaromatic rings) to modulate lipophilicity. shows that 4-chlorophenyl analogs enhance potency against specific kinases by 2–3 fold .
- Computational docking : Use molecular dynamics simulations to predict binding modes and guide synthetic prioritization .
How does the compound’s stability under physiological conditions impact preclinical studies, and what formulation strategies mitigate degradation?
Q. Advanced :
- pH stability : Test solubility and degradation in buffers (pH 1–10). Pyrido-pyrimidinones may hydrolyze under strongly acidic/basic conditions.
- Plasma stability : Incubate with human plasma (37°C, 24h) and quantify parent compound via LC-MS. notes that hexahydro analogs exhibit improved metabolic stability due to reduced ring strain .
- Formulation : Use cyclodextrin-based complexes or lipid nanoparticles to enhance aqueous solubility and prolong half-life .
What computational methods are suitable for predicting the compound’s ADMET properties, and how do they align with experimental data?
Q. Advanced :
- ADMET prediction : Tools like SwissADME or ADMETLab estimate LogP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability. For example, a LogP >3 suggests high membrane permeability but potential hepatotoxicity .
- Validation : Compare in silico predictions with experimental Caco-2 permeability assays and microsomal stability tests. Discrepancies often arise from unaccounted protein binding or active transport mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
